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molecular formula C7H9BrO2 B8641173 2-Bromo-5-methylcyclohexane-1,3-dione CAS No. 61621-45-2

2-Bromo-5-methylcyclohexane-1,3-dione

Cat. No. B8641173
M. Wt: 205.05 g/mol
InChI Key: CDRCIZITSZUOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096586B2

Procedure details

To a solution of 5-methyl-1,3-cyclohexanedione (23) (45.4 g, 360 mmol) in acetic acid (540 mL) was added bromine (19.4 mL, 378 mmol) over 5 min. After 30 min of stirring (with mechanical stirrer), the reaction mixture was filtered. The solid was left under high vacuum overnight and used in the subsequent step without further purification.
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.[Br:10]Br>C(O)(=O)C>[Br:10][CH:5]1[C:6](=[O:8])[CH2:7][CH:2]([CH3:1])[CH2:3][C:4]1=[O:9]

Inputs

Step One
Name
Quantity
45.4 g
Type
reactant
Smiles
CC1CC(CC(C1)=O)=O
Name
Quantity
19.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
540 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After 30 min of stirring (with mechanical stirrer)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WAIT
Type
WAIT
Details
The solid was left under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
used in the subsequent step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1C(CC(CC1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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